4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine
Description
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Properties
IUPAC Name |
4-(dimethoxymethyl)-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-12(17-2)10-5-8-14-11(15-10)9-3-6-13-7-4-9/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTBCZYLEZVHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Role of pyrimidine derivatives in drug discovery.
Title: The Pyrimidine Pharmacophore: Structural Versatility in Modern Therapeutics Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The pyrimidine scaffold stands as one of the most prolific "privileged structures" in medicinal chemistry. Ubiquitous in biological systems as the backbone of cytidine, thymine, and uracil, this nitrogen-rich heterocycle offers a unique balance of solubility, lipophilicity, and hydrogen-bonding potential. This guide dissects the role of pyrimidine derivatives in two dominant therapeutic arenas: oncology (kinase inhibition and antimetabolites) and virology (nucleoside analogs). It provides rigorous mechanistic insights, validated synthetic protocols, and actionable experimental workflows for the development of next-generation pyrimidine-based therapeutics.
The Chemical Rationale: Why Pyrimidines?
The pyrimidine ring (1,3-diazine) is distinct from other heterocycles due to the positioning of its nitrogen atoms at positions 1 and 3. This arrangement creates a specific electron-deficient pi-system that facilitates:
-
Hinge Binding in Kinases: The N1 and N3 atoms, along with exocyclic substituents (e.g., -NH2 at C2 or C4), act as precise hydrogen bond acceptors and donors, mimicking the adenine ring of ATP.
-
Pi-Stacking Interactions: The aromatic ring engages in
stacking with aromatic residues (Phe, Tyr, Trp) within enzyme active sites. -
Metabolic Stability: Substitution at the C5 position (e.g., with Fluorine) blocks metabolic dehalogenation and enhances half-life, a strategy famously employed in 5-Fluorouracil (5-FU).
Oncology: The Antimetabolite & Kinase Paradigm
The Antimetabolite Mechanism: 5-Fluorouracil (5-FU)
5-FU remains a cornerstone of colorectal cancer therapy. Its mechanism is a classic example of "lethal synthesis," where the drug is metabolically activated to become a suicide inhibitor.
-
Mechanism: 5-FU is a prodrug converted intracellularly into 5-fluorodeoxyuridine monophosphate (FdUMP).[1]
-
The Trap: Normally, TS converts dUMP to dTMP using 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor.[1][3] FdUMP binds to the nucleotide-binding site of TS.[1][2] Unlike dUMP, the fluorine atom at C5 cannot be abstracted. This results in a stable, covalent ternary complex (Enzyme-Inhibitor-Cofactor) that cannot proceed to product, effectively shutting down dTMP synthesis.
-
Consequence: Depletion of dTMP leads to "thymineless death" due to the inhibition of DNA replication and repair.
Kinase Inhibition: The Hinge Binder
In the context of targeted therapy, pyrimidines are designed as ATP-competitive inhibitors.
-
Binding Mode: The pyrimidine core typically occupies the adenine pocket of the kinase. The nitrogen at position 1 (or 3) serves as a hydrogen bond acceptor for the backbone NH of the "hinge" region residues (e.g., Met790 in EGFR), while an exocyclic amino group donates a hydrogen bond to the backbone carbonyl.
-
Selectivity: Specificity is achieved by modifying the C4, C5, and C6 positions to exploit the "gatekeeper" residue and hydrophobic pockets adjacent to the ATP site.
Visualization: Mechanisms of Action
The following diagrams illustrate the logical flow of the Antimetabolite blockade and the Kinase Inhibition workflow.
Caption: Figure 1. Mechanism of 5-FU induced "thymineless death" via formation of a ternary complex.
Antiviral Therapeutics: Nucleoside Analogs
In viral diseases (HCV, COVID-19), pyrimidine analogs act as chain terminators.[5]
-
Case Study: Sofosbuvir (HCV):
-
Structure: A uridine analog with a 2'-alpha-fluoro-2'-beta-methyl substitution.[6]
-
Mechanism: It is a prodrug (ProTide) metabolized to the triphosphate form. The viral RNA-dependent RNA polymerase (NS5B) incorporates this analog into the growing viral RNA chain.[7]
-
Termination: The steric clash caused by the 2'-methyl group prevents the incoming nucleotide from binding, halting viral replication immediately.
-
Synthetic Methodologies: The Biginelli Reaction
For generating dihydropyrimidinone (DHPM) libraries—often used as calcium channel blockers or mitotic inhibitors (e.g., Monastrol)—the Biginelli reaction is the gold standard.
Reaction Type: One-Pot Multicomponent Condensation.
Components: Aldehyde +
Protocol 1: Microwave-Assisted Biginelli Synthesis
This protocol is optimized for speed and high yield, minimizing solvent waste.
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ytterbium Triflate [Yb(OTf)
] (5 mol%) - Lewis Acid Catalyst -
Ethanol (2 mL)
Step-by-Step Workflow:
-
Charge: In a 10 mL microwave-safe vial, combine benzaldehyde, ethyl acetoacetate, and urea.
-
Catalyst: Add Yb(OTf)
(0.31 g) and ethanol. Cap the vial. -
Irradiation: Place in a microwave reactor. Set parameters: 100°C, 150W, 10 minutes .
-
Cooling: Allow the reaction vessel to cool to room temperature. A precipitate should form.
-
Work-up: Pour the mixture into crushed ice (20 g). Stir for 5 minutes.
-
Filtration: Filter the solid precipitate under vacuum. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize from hot ethanol to obtain pure 3,4-dihydropyrimidin-2(1H)-one.
-
Validation: Verify structure via
H-NMR (Look for the chiral proton at C4 around 5.2-5.5 ppm).
Experimental Protocols: Biological Validation
Protocol 2: FRET-Based Kinase Inhibition Assay
To validate a pyrimidine derivative as a kinase inhibitor (e.g., EGFR), a Fluorescence Resonance Energy Transfer (FRET) assay is preferred for its sensitivity and low background.
Principle: A peptide substrate labeled with two fluorophores (Coumarin and Fluorescein) is used. Phosphorylation by the kinase changes the peptide conformation or allows binding of a detection antibody, altering the FRET signal.
Reagents:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Target Kinase: Recombinant EGFR (human).
-
Substrate: FRET-peptide (e.g., Z'-LYTE™).
-
Test Compound: Pyrimidine derivative (dissolved in DMSO).
Workflow:
-
Preparation: Prepare a 384-well plate. Add 10
L of kinase solution (optimized concentration, typically 1-5 ng/well) to each well. -
Compound Addition: Add 100 nL of the test compound (various concentrations for IC
) using an acoustic dispenser or pin tool. Include DMSO-only controls (0% inhibition) and Staurosporine (100% inhibition). -
Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Initiation: Add 10
L of ATP/Substrate mixture (ATP concentration should be at value). -
Reaction: Incubate for 1 hour at RT.
-
Termination: Add 10
L of Development Reagent (Site-specific protease). Note: Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET. -
Read: Measure fluorescence ratio (Emission 445 nm / Emission 520 nm) on a plate reader.
-
Analysis: Plot % Phosphorylation vs. Log[Compound] to determine IC
.
Data Presentation: FDA-Approved Pyrimidine Derivatives
| Drug Name | Class | Target | Indication | Key Structural Feature |
| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | Colorectal Cancer | C5-Fluorine (Metabolic block) |
| Capecitabine | Prodrug | Thymidylate Synthase | Breast/Colorectal Cancer | Oral carbamate linker |
| Ibrutinib | Kinase Inhibitor | BTK (Bruton's Tyrosine Kinase) | Mantle Cell Lymphoma | Pyrazolo-pyrimidine core |
| Osimertinib | Kinase Inhibitor | EGFR (T790M mutation) | NSCLC | Pyrimidine hinge binder + Acrylamide warhead |
| Sofosbuvir | Antiviral | HCV NS5B Polymerase | Hepatitis C | 2'-F, 2'-Me Uridine analog |
References
-
Ghorab, M. M., et al. (2025). "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors." Current Pharmaceutical Design.
-
Longley, D. B., et al. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer.[1]
-
Kappe, C. O. (2000).[9] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research.
-
FDA Label. (2013). "SOVALDI (sofosbuvir) Prescribing Information."[10] U.S. Food and Drug Administration.[11][12]
-
Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research.
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- 4. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
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The Pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Unassuming Power of a Six-Membered Ring
In the vast and ever-expanding universe of chemical structures employed in drug discovery, few can rival the profound and sustained impact of the pyridine scaffold.[1][2] This simple, six-membered aromatic heterocycle, an isostere of benzene containing a single nitrogen atom, is a cornerstone of medicinal chemistry.[2][3] Its prevalence is not a matter of chance but a direct consequence of a unique constellation of physicochemical properties that medicinal chemists have skillfully exploited to design a multitude of life-saving therapeutics.[1][3] The pyridine ring is a key structural motif in a vast number of natural products, including vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine.[2][3][] This natural precedent, combined with its synthetic tractability, has cemented its status as a "privileged scaffold" in the development of novel pharmaceuticals.[3]
From anticancer agents to drugs targeting the central nervous system, the pyridine motif is a recurring theme in the annals of FDA-approved drugs.[5][6][7] An analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest proportion being anticancer drugs (33%) and those affecting the central nervous system (20%).[5][6][7] This guide will provide a comprehensive exploration of the pyridine scaffold, delving into its fundamental properties, its strategic application in drug design, and the synthetic methodologies that bring these vital molecules to life.
The Physicochemical Advantage: Why Pyridine Works
The remarkable success of the pyridine scaffold in medicinal chemistry can be attributed to a confluence of advantageous physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profile.[1]
Key Physicochemical Properties and Their Significance:
-
Basicity and Solubility: The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basicity to the pyridine ring (pKa of the pyridinium ion is approximately 5.25).[1][8] This basicity allows for the formation of salts, which can significantly enhance aqueous solubility, a critical factor for drug formulation and bioavailability.[1][9][10]
-
Hydrogen Bonding Capability: The nitrogen atom acts as a hydrogen bond acceptor, a fundamental interaction for high-affinity binding to biological targets such as enzymes and receptors.[1][5] This ability to form strong, directional interactions is often a key determinant of a drug's potency and selectivity.
-
Aromaticity and π-π Stacking: The aromatic nature of the pyridine ring facilitates π-π stacking interactions with the aromatic residues of amino acids (e.g., phenylalanine, tyrosine, tryptophan) within protein binding pockets.[1] These interactions contribute significantly to the overall binding affinity of the drug molecule.
-
Dipole Moment: The electronegative nitrogen atom creates a significant dipole moment in the pyridine ring, influencing the molecule's polarity and its interactions with biological macromolecules and water.[1] This property can be fine-tuned through substitution to optimize a drug's solubility and permeability.
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to a phenyl ring.[1][5] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[5]
-
Bioisosterism: The pyridine ring is a classic bioisostere of the phenyl ring.[1][11] Replacing a phenyl group with a pyridine ring (a "phenyl-pyridyl switch") can modulate a compound's potency, selectivity, and physicochemical properties while maintaining a similar size and shape.[1][11] This strategy is frequently employed to mitigate metabolic liabilities associated with aromatic hydroxylation of benzene rings.[11]
Quantitative Comparison of Pyridine and Benzene
To illustrate the practical implications of these properties, the following table summarizes key molecular descriptors for pyridine and benzene.
| Property | Pyridine | Benzene | Implication in Drug Design |
| Molecular Weight ( g/mol ) | 79.10 | 78.11 | Minimal change in molecular weight upon bioisosteric replacement. |
| Boiling Point (°C) | 115.2 | 80.1 | The higher boiling point of pyridine reflects its greater polarity.[10] |
| Solubility in Water | Miscible | Sparingly soluble | The nitrogen atom enhances water solubility, which is advantageous for drug formulation.[8][10] |
| pKa (of conjugate acid) | 5.23 | N/A | The basicity of pyridine allows for salt formation to improve solubility.[8] |
| Dipole Moment (Debye) | 2.2 | 0 | The significant dipole moment of pyridine influences its interactions with polar environments. |
| Resonance Energy (kJ/mol) | 117 | 150 | Benzene is more aromatic, but the pyridine ring is still highly stable.[8] |
The Pyridine Scaffold in Action: A Tour of Therapeutic Areas
The versatility of the pyridine scaffold is evident in its widespread presence across a diverse range of therapeutic areas.
Oncology: A Kinase Inhibitor Powerhouse
A significant number of FDA-approved pyridine-containing drugs are kinase inhibitors for cancer therapy.[5][6][7][12] The pyridine nitrogen often plays a crucial role in anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket through hydrogen bonding.
-
Imatinib (Gleevec®): A cornerstone in the treatment of chronic myeloid leukemia (CML), imatinib features a pyridine ring that is essential for its high-affinity binding to the ABL kinase.[2]
-
Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 kinases used to treat non-small cell lung cancer, crizotinib incorporates a pyridine ring that contributes to its potent and selective activity.[13]
-
Selpercatinib (Retevmo®): This recently approved drug for RET-driven cancers contains a pyrazolo[1,5-a]pyridine core, highlighting the continued importance of pyridine-based scaffolds in modern oncology.[14]
The following diagram illustrates the general principle of a pyridine-containing kinase inhibitor binding to the ATP-binding pocket of a kinase.
Caption: Pyridine-based kinase inhibitor binding.
Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier
Pyridine-containing compounds have shown significant promise in the treatment of CNS disorders.[13][15][16] The ability to modulate the lipophilicity of the pyridine ring through substitution is a key factor in designing drugs that can effectively cross the blood-brain barrier.
-
Nicotine: A well-known natural pyridine alkaloid, nicotine acts as an agonist at nicotinic acetylcholine receptors and has complex effects on the CNS.[16]
-
Tacrine: One of the first drugs approved for the treatment of Alzheimer's disease, tacrine is a pyridine derivative that acts as a cholinesterase inhibitor.[17]
-
Rimegepant (Nurtec® ODT): Approved for the treatment of migraine, rimegepant features a pyridine ring within its complex heterocyclic structure.[5][18]
The redox chemical delivery system is a fascinating strategy that utilizes a dihydropyridine-pyridinium salt equilibrium to enhance drug delivery to the brain.[19] A lipophilic dihydropyridine derivative can cross the blood-brain barrier and is then oxidized in the brain to a charged pyridinium salt, which is "locked" in the CNS, leading to a sustained therapeutic effect.[19]
Caption: Redox chemical delivery system to the brain.
Infectious Diseases and Beyond
The therapeutic reach of pyridine-containing drugs extends to a wide array of other conditions:
-
Antibacterial and Antitubercular: Isoniazid, a simple pyridine derivative, has been a cornerstone of tuberculosis treatment for decades.[1][17]
-
Antiviral: Delavirdine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1][17] Atazanavir, another anti-HIV drug, also incorporates a pyridine moiety.[2]
-
Anti-inflammatory: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that contains a pyridine ring.[1][17]
-
Cardiovascular: The dihydropyridine class of calcium channel blockers, such as nifedipine and amlodipine, are widely used to treat hypertension and angina.[1]
Bringing Pyridine to Life: Key Synthetic Methodologies
The widespread use of the pyridine scaffold is underpinned by a rich and well-established body of synthetic chemistry. While numerous methods exist for the synthesis and functionalization of pyridines, a few classical and modern approaches are particularly noteworthy.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and highly versatile method for the preparation of substituted pyridines and dihydropyridines.[10][20] It is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent.[10][20]
Generalized Experimental Protocol for Hantzsch Pyridine Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (1.0 eq), β-ketoester (2.0 eq), and a source of ammonia (e.g., ammonium acetate, 1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the dihydropyridine product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
Oxidation (if necessary): The initial product of the Hantzsch synthesis is often a 1,4-dihydropyridine. To obtain the corresponding pyridine, an oxidation step is required. Common oxidizing agents include nitric acid, ceric ammonium nitrate (CAN), or simply exposure to air.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Caption: Simplified Hantzsch pyridine synthesis workflow.
Modern Cross-Coupling Strategies
Modern synthetic organic chemistry has provided powerful tools for the functionalization of pre-formed pyridine rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are routinely used to install carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine scaffold.
Conceptual Workflow for Suzuki Coupling on a Halopyridine:
-
Reactant Selection: Choose a halopyridine (e.g., 2-bromopyridine, 3-chloropyridine) and a boronic acid or boronate ester as the coupling partners.
-
Catalyst System: Select a suitable palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction Conditions: Dissolve the reactants, catalyst, and base in an appropriate solvent system (e.g., toluene/water, dioxane). Heat the mixture under an inert atmosphere (e.g., nitrogen, argon) until the reaction is complete.
-
Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography or recrystallization.
-
Analysis: Characterize the purified product to confirm its structure and purity.
The ability to selectively functionalize each position of the pyridine ring through these and other methods provides medicinal chemists with an unparalleled level of control in optimizing the properties of drug candidates.
Conclusion: An Enduring Legacy and a Bright Future
The pyridine scaffold is a testament to the power of a simple, yet elegant, chemical structure. Its unique combination of physicochemical properties has made it an indispensable tool in the medicinal chemist's arsenal.[1][2][3] The continued prevalence of pyridine-containing compounds in the drug discovery pipeline, particularly in the highly competitive fields of oncology and CNS disorders, underscores its enduring importance.[5][6][7] As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the pyridine scaffold is poised to remain a central player in the development of the next generation of innovative medicines.
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Saeed, A., Shah, M., Khan, A., & Khan, I. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & medicinal chemistry, 68, 116868. Available from: [Link]
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De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. Available from: [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. Available from: [Link]
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Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., & Singh, M. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry. Available from: [Link]
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Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., & Singh, M. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry. Available from: [Link]
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Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., & Singh, M. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry. Available from: [Link]
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IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). European Journal of Pharmaceutical and Medical Research, 11(8), 229-232. Available from: [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available from: [Link]
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El-Miligy, M. M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2161358. Available from: [Link]
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- 9. discovery.researcher.life [discovery.researcher.life]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to 2-(Pyridin-4-yl)pyrimidine Derivatives as Kinase Inhibitor Candidates
A Senior Application Scientist's Perspective on a Privileged Scaffold in Oncology Drug Discovery
Disclaimer: The specific molecule "4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine" is not extensively documented in publicly available scientific literature as a kinase inhibitor. This guide, therefore, focuses on the broader, well-established class of 2-(pyridin-4-yl)pyrimidine derivatives. This class serves as a "privileged scaffold" in medicinal chemistry. We will use a representative hypothetical candidate, CPK-442 (4-(Dimethoxymethyl)-2-(pyridin-4-yl)pyrimidine) , to illustrate the principles, protocols, and potential of this chemical series.
Introduction: The Pyridinyl-Pyrimidine Core - A Cornerstone of Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets. The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine ring of ATP, enabling it to act as an ATP-competitive inhibitor.[1][2] The fusion of a pyridine ring to this core, specifically creating a 2-(pyridin-4-yl)pyrimidine structure, has given rise to numerous potent and selective kinase inhibitors, including FDA-approved drugs.[1][3][4]
This guide provides a comprehensive technical overview for researchers and drug development professionals on the evaluation of a candidate like CPK-442 . We will delve into its synthetic strategy, mechanism of action, and the critical experimental workflows required to characterize its potential as a therapeutic agent.
Synthetic Strategy: A Plausible Route to CPK-442
The synthesis of 2,4-disubstituted pyrimidines is a well-trodden path in medicinal chemistry. A common and effective strategy involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functionalization.
Proposed Synthetic Workflow for CPK-442
A plausible and efficient synthesis for our candidate molecule CPK-442 can be envisioned in a two-step process starting from commercially available materials.
Step 1: Synthesis of 4-(dimethoxymethyl)-1,1-dimethoxybut-3-en-2-one
This step involves the reaction of 4,4-dimethoxyacetoacetate with dimethoxymethyl acetate in the presence of a base to form the key intermediate.
Step 2: Condensation with 4-Pyridinecarboximidamide
The intermediate from Step 1 is then reacted with 4-pyridinecarboximidamide hydrochloride in the presence of a base like sodium ethoxide to yield the final product, CPK-442 .
Protocol 1: Synthesis of CPK-442
Materials:
-
4,4-dimethoxyacetoacetate
-
Dimethoxymethyl acetate
-
Sodium hydride
-
4-Pyridinecarboximidamide hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: To a solution of 4,4-dimethoxyacetoacetate in anhydrous THF, slowly add sodium hydride at 0 °C.
-
Allow the reaction to stir for 30 minutes, then add dimethoxymethyl acetate dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate. Purify by column chromatography.
-
Step 2: Dissolve 4-pyridinecarboximidamide hydrochloride and the purified intermediate from Step 1 in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol and reflux the mixture for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield CPK-442 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Proposed two-step synthetic workflow for CPK-442.
Mechanism of Action: Targeting the ATP-Binding Pocket
The 2-(pyridin-4-yl)pyrimidine scaffold acts as a hinge-binding motif. The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region of the kinase's ATP-binding pocket.[1][5] This mimicry of the adenine portion of ATP effectively blocks the binding of the natural substrate, thereby inhibiting the kinase's phosphotransferase activity.[6]
The substituents at the 4- and other positions of the pyrimidine ring are critical for determining the inhibitor's potency and selectivity. These groups extend into other regions of the ATP-binding site, where they can form additional interactions (hydrophobic, van der Waals, or hydrogen bonds) with the protein, leading to higher affinity and selectivity for specific kinases over others.[7][8]
Caption: Binding mode of a 2-(pyridin-4-yl)pyrimidine inhibitor.
Preclinical Evaluation: A Phased Approach
The characterization of a novel kinase inhibitor candidate like CPK-442 follows a structured pipeline, from initial biochemical validation to cellular and in vivo efficacy studies.
In Vitro Biochemical Assays
The first step is to determine if CPK-442 can inhibit the enzymatic activity of its target kinase(s) in a cell-free system.
Protocol 2: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay measures the conversion of a peptide substrate to its phosphorylated form.[9]
Materials:
-
Purified recombinant target kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
CPK-442 (serial dilutions in DMSO)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, the target kinase, and the fluorescently labeled peptide substrate.
-
Compound Addition: Add serial dilutions of CPK-442 or DMSO (vehicle control) to the wells.
-
Initiation: Start the reaction by adding a predetermined concentration of ATP (typically at the Kₘ value for the specific kinase).
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Analysis: Analyze the samples using a microfluidic capillary electrophoresis instrument. The instrument separates the phosphorylated and non-phosphorylated peptide based on charge and size, and quantifies the amount of each.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of CPK-442 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assays
After confirming biochemical activity, the next crucial step is to assess the compound's effect on cancer cells.
Protocol 3: Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content.[10]
Materials:
-
Cancer cell line(s) with the target kinase pathway activated
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CPK-442 (serial dilutions)
-
Trichloroacetic acid (TCA)
-
SRB solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of CPK-442 for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove TCA and air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Target Engagement and Pathway Modulation
To confirm that the observed cellular effects are due to the inhibition of the intended target, a Western blot analysis is performed.
Protocol 4: Western Blot for Phospho-Target Inhibition
This protocol assesses the phosphorylation status of a downstream substrate of the target kinase.
Materials:
-
Cancer cell line
-
CPK-442
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (against the phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of CPK-442 for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
Data Presentation and Interpretation
Systematic data collection and presentation are vital for evaluating a kinase inhibitor candidate.
Table 1: In Vitro Activity of Representative Pyridinyl-Pyrimidine Kinase Inhibitors
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cell Line | Cellular GI₅₀ (nM) | Reference |
| CPK-442 | Hypothetical | TBD | TBD | TBD | N/A |
| Compound 4b | PDGFr | 1110 | - | - | [7] |
| Compound 4b | FGFr | 130 | - | - | [7] |
| Compound 4e | FGFr | 60 | - | - | [7] |
| Compound 6c | PDGFr | Potent | VSM Cells | 300 | [7] |
| Compound 20 | c-Src | Comparable to Imatinib | - | - | [4] |
| Compound 38j | AURKA | 7.1 | U937 | 12 | [5] |
| Compound 38j | AURKB | 25.7 | U937 | 12 | [5] |
TBD: To be determined. Data for compounds 4b, 4e, 6c, 20, and 38j are from published literature for illustrative purposes.
Pharmacokinetic Considerations
The in vivo fate of a drug candidate is a critical determinant of its therapeutic success. Pyrimidine and pyridine-based kinase inhibitors often exhibit variable pharmacokinetic profiles.[3]
Key Parameters to Evaluate:
-
Solubility: Poor aqueous solubility can limit oral absorption. Formulation strategies may be required.[11]
-
Metabolic Stability: These compounds are often metabolized by cytochrome P450 enzymes, particularly CYP3A4.[3] In vitro assays using liver microsomes can predict metabolic clearance.
-
Oral Bioavailability: The fraction of an orally administered dose that reaches systemic circulation. This is influenced by both absorption and first-pass metabolism.[3]
-
Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to exert its effect.[3]
Conclusion and Future Directions
The 2-(pyridin-4-yl)pyrimidine scaffold represents a highly successful and versatile platform for the development of potent and selective kinase inhibitors. A candidate like CPK-442 would require a rigorous and systematic evaluation, following the experimental workflows outlined in this guide. The journey from a promising chemical scaffold to a clinically effective drug is long and requires a multidisciplinary approach, integrating medicinal chemistry, biochemistry, cell biology, and pharmacology. The insights and protocols presented here provide a robust framework for advancing such candidates through the preclinical drug discovery pipeline.
References
-
Vuong, R. (2023). Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. Boise State University Theses and Dissertations. [Link]
-
Al-Ostoot, F. H., et al. (2025). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology, 39(1), e70077. [Link]
-
Vuong, R. (2022). Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. Boise State University Theses and Dissertations. [Link]
-
Guilhot, F. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(9), 547-567. [Link]
-
Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]
-
Joerger, M., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1497-1514. [Link]
-
Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Molecules, 28(4), 1835. [Link]
-
ResearchGate. Synthesis of 2,4-disubstituted pyrimidines. [Link]
-
Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
-
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]
-
Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
-
A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. (2025). MDPI. [Link]
-
Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5188-5202. [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7546-7567. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017). Archiv der Pharmazie, 350(5). [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
-
Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. (2010). Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4151-4155. [Link]
-
Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7167-7171. [Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2016). Organic & Biomolecular Chemistry. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
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Methodological & Application
Technical Application Note: Profiling 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine in Kinase Discovery
Executive Summary & Molecule Profile[1]
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine represents a specialized subclass of the 2-pyridyl-pyrimidine scaffold, a "privileged structure" in medicinal chemistry known for its ability to mimic the adenine ring of ATP.[1] This specific molecule contains a dimethoxymethyl acetal group at the C4 position, which serves two critical functions in drug discovery:
-
Pro-electrophile/Intermediate: It acts as a masked aldehyde precursor.[1] Under acidic conditions, it hydrolyzes to form a reactive aldehyde, often used in fragment-based drug discovery (FBDD) to covalently target cysteine residues (e.g., in BTK or EGFR pathways).
-
Solubility Tag: The acetal moiety improves solubility compared to the parent methyl or phenyl analogs, reducing aggregation artifacts in early screening.
This Application Note details the protocol for using this compound in in vitro kinase assays, specifically addressing the unique stability challenges posed by the acetal group and the potential for promiscuous inhibition.
Target Landscape
Based on the 2-pyridin-4-ylpyrimidine core, this compound is most relevant for profiling against:
Pre-Assay Considerations: Chemical Stability & Handling[1][4]
The Acetal Stability Factor (Critical Expert Insight)
The dimethoxymethyl group is an acetal . Acetals are stable under basic and neutral conditions but are acid-labile .[1]
-
Risk: If your kinase assay buffer or compound storage solvent is acidic (pH < 6.0), the acetal will hydrolyze to the corresponding aldehyde (4-formyl-2-pyridin-4-ylpyrimidine).[1]
-
Consequence: Aldehydes are reactive electrophiles that can non-specifically crosslink proteins (Schiff base formation), leading to false positive inhibition data.
Recommendation:
-
Storage: Store 10 mM stock solutions in 100% DMSO at -20°C. Avoid freeze-thaw cycles which can introduce moisture (promoting hydrolysis).
-
Assay Buffer: Ensure the reaction buffer is buffered to pH 7.0 – 8.0 (HEPES or Tris). Avoid Acetate or Citrate buffers.[1]
Visualization: Chemical Stability Logic
Caption: Stability logic flow. Acidic conditions trigger hydrolysis, leading to reactive aldehyde artifacts.
Core Protocol: ADP-Glo™ Kinase Assay[1][5][6][7][8][9][10]
We recommend the ADP-Glo™ Kinase Assay (Promega) for this compound.[1][4] Unlike fluorescence-based assays (FRET/TR-FRET), ADP-Glo is less susceptible to optical interference from the pyridine-pyrimidine core, which can sometimes autofluoresce in the blue region.[1]
Materials Required[2][6][7][8][9][11][12][13][14]
-
Compound: 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine (10 mM DMSO stock).[1]
-
Kinase: Recombinant Kinase (e.g., p38α, CDK2/CyclinA).
-
Substrate: Specific peptide substrate (e.g., MBP for p38, Histone H1 for CDK).
-
Detergent: 0.01% Triton X-100 or Tween-20 (Critical to prevent aggregation).[1]
-
Plate: 384-well solid white low-volume plate (Corning #4513).[1]
Step-by-Step Workflow
Step 1: Compound Preparation (Serial Dilution)
-
Start: Thaw the 10 mM DMSO stock.
-
Dilution: Prepare a 3-fold serial dilution in 100% DMSO (10 points).
-
Top Concentration: 1 mM (in DMSO).[1]
-
-
Intermediate Plate: Transfer 1 µL of DMSO dilution to 24 µL of 1X Kinase Buffer (pH 7.5).
Step 2: The Kinase Reaction (10 µL Volume)[5]
-
Add Compound: Dispense 2.5 µL of the 4X Compound solution into the 384-well plate.
-
Add Enzyme: Add 2.5 µL of 4X Kinase/Enzyme mix.
-
Pre-Incubation: Incubate for 10 minutes at RT. This allows the inhibitor to bind the ATP pocket before competition starts.
-
-
Start Reaction: Add 5 µL of 2X ATP/Substrate mix.[1]
-
Final Concentrations: 1X Kinase Buffer, 1% DMSO, [ATP] = Km (apparent).
-
-
Incubate: Cover plate and incubate for 60 minutes at RT (22-25°C).
Step 3: ADP Detection[6]
-
Detection: Add 20 µL of Kinase Detection Reagent .
-
Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec).
Visualization: Assay Workflow
Caption: Standard ADP-Glo workflow optimized for ATP-competitive inhibitors.
Data Analysis & Quality Control
Calculating IC50
Convert RLU (Relative Light Units) to % Inhibition using the following formula:
-
Max Control: Enzyme + Substrate + ATP + DMSO (No Inhibitor).[1]
-
Min Control: No Enzyme (Background).
Fit the data to a 4-parameter logistic (4PL) equation :
Interpreting the Hill Slope
-
Slope ~ 1.0: Indicates ideal 1:1 binding (Standard ATP-competitive inhibition).[1]
-
Slope > 2.0: Indicates aggregation or non-specific denaturation.[1]
-
Action: If Slope > 2.0, repeat the assay with increased detergent (0.05% Triton X-100) or add BSA (0.1 mg/mL) to sequester aggregates.
-
Troubleshooting & Validation
Table 1: Common Failure Modes and Solutions
| Symptom | Probable Cause | Corrective Action |
| High Background | Incomplete ATP depletion | Extend ADP-Glo Reagent incubation to 60 min. Check ATP purity. |
| Steep Hill Slope (>2) | Colloidal Aggregation | Add 0.01% Triton X-100 to the kinase buffer (Shoichet Protocol). |
| Time-Dependent Potency | Acetal Hydrolysis | Check Buffer pH.[1] Ensure pH > 7.0. Prepare fresh compound stocks. |
| Low Signal | Enzyme degradation | Keep enzyme on ice.[1] Do not vortex enzyme vigorously.[1] |
The "Shoichet Control" (Aggregation Check)
Hydrophobic scaffolds like pyridyl-pyrimidines are prone to forming colloidal aggregates that sequester enzymes, leading to false positives.
-
Protocol: Run the IC50 curve +/- 0.01% Triton X-100 .
-
Result: If the IC50 shifts significantly (e.g., from 10 nM to >10 µM) upon adding detergent, the inhibition was due to aggregation, not specific binding.
References
-
Shoichet, B. K. (2006).[1] Screening in a spirit haunted by frequent fliers. Nature Reviews Drug Discovery, 5(6), 477–486. Retrieved from [Link]
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry (3rd ed.). Elsevier.[1] (Reference for "Privileged Scaffolds" concept).
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1] Nature Protocols, 1(2), 550–553. Retrieved from [Link]
Sources
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- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carnabio.com [carnabio.com]
- 5. promega.com [promega.com]
- 6. content.protocols.io [content.protocols.io]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to Cell-Based Assays for Pyridinylpyrimidine Compounds Targeting the p38 MAPK Pathway
Introduction: The Significance of Pyridinylpyrimidines in Kinase Inhibition
Pyridinylpyrimidine derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their rigid, planar structure serves as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity.[3] A primary focus for this class of compounds has been the inhibition of protein kinases, which are critical regulators of cellular processes.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[5]
This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to characterize pyridinylpyrimidine compounds, with a particular focus on those targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. As a Senior Application Scientist, the following protocols are designed not just as a sequence of steps, but as a validated, logical workflow. Each step is explained with its underlying scientific rationale to ensure robust and reproducible results for researchers in drug development.
The p38 MAPK Signaling Pathway: A Key Target in Inflammation and Cellular Stress
The p38 MAPK pathway is a crucial signaling cascade that allows cells to respond to extracellular stimuli, such as environmental stresses (UV radiation, osmotic shock) and inflammatory cytokines (e.g., TNF-α, IL-1).[6][7] The pathway consists of a three-tiered kinase module.[7] Activation begins with a MAPKKK (e.g., TAK1, ASK1) phosphorylating and activating a MAPKK, specifically MKK3 and MKK6 for this pathway.[8][9] These kinases then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[6][10]
Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2.[8][10] This cascade ultimately regulates the expression of genes involved in inflammation, apoptosis, cell differentiation, and cell cycle control.[11][12] Given its central role in the inflammatory response, p38 MAPK is a significant target for therapeutic intervention with small molecule inhibitors like certain pyridinylpyrimidine compounds.
Caption: The p38 MAPK signaling cascade.
An Integrated Workflow for Inhibitor Characterization
A systematic approach is essential to comprehensively evaluate a novel pyridinylpyrimidine compound. The following workflow outlines a logical progression from broad screening to detailed cellular and functional characterization. This ensures that resources are focused on compounds with genuine therapeutic potential.
Caption: Recommended experimental workflow.
Protocol 1: High-Throughput In Vitro Kinase Activity Assay (Luminescence-Based)
Expertise & Experience: Before assessing a compound's effect in a complex cellular system, it is crucial to determine its direct inhibitory activity on the purified target kinase. Luminescence-based assays, such as those measuring ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™), are industry standards for high-throughput screening (HTS) due to their sensitivity, broad dynamic range, and simple "add-mix-read" format.[13][14][15] We will focus on the principle of quantifying ATP consumption.
Trustworthiness: The assay's robustness is validated by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13] Including a known potent inhibitor (e.g., a reference compound) as a positive control in every plate is mandatory for quality control.
Principle
Kinases transfer a phosphate group from ATP to a substrate.[13] As the kinase reaction proceeds, ATP is consumed. The addition of a luciferase-based reagent results in a luminescent signal that is directly proportional to the amount of remaining ATP.[16] Therefore, a potent inhibitor will prevent ATP consumption, leading to a high luminescent signal, whereas an uninhibited kinase will deplete ATP, resulting in a low signal.[13]
Quantitative Data Summary: Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Purpose |
| p38α Kinase | 1 µg/µL | 5-10 ng/reaction | Enzyme Source |
| ATF-2 | 1 mg/mL | 0.2 µ g/reaction | Substrate |
| ATP | 10 mM | 10 µM | Phosphate Donor |
| Test Compound | 10 mM in DMSO | 0.1 nM - 100 µM | Inhibitor |
| Kinase-Glo® Reagent | N/A | 1X | Detection |
Step-by-Step Methodology
-
Compound Plating: Prepare serial dilutions of the pyridinylpyrimidine compounds in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known p38 inhibitor (positive control, 100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix containing kinase assay buffer, p38α kinase, and the ATF-2 substrate. Add 5 µL of this mix to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature. The optimal time may need to be determined empirically to achieve ~50-80% ATP consumption for a robust signal window.[16]
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.
-
Signal Stabilization & Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
Data Analysis
The half-maximal inhibitory concentration (IC50) is determined by plotting the normalized luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability and Proliferation Assays
Expertise & Experience: A potent compound is not necessarily a good drug candidate if it is broadly cytotoxic. Therefore, assessing the effect of the compounds on cell viability is a critical secondary step.[17] Assays that measure metabolic activity, such as those using resazurin (AlamarBlue®) or generating a luminescent signal proportional to intracellular ATP (CellTiter-Glo®), are highly sensitive and amenable to a 96- or 384-well format.[18][19] These assays help distinguish between compounds that are cytotoxic (kill cells) and those that are cytostatic (inhibit proliferation).[17]
Trustworthiness: This protocol is self-validating by including untreated cells as a negative control (100% viability) and cells treated with a potent cytotoxin (e.g., staurosporine) as a positive control (0% viability). Performing a time-course experiment (e.g., 24, 48, 72 hours) provides valuable information on the onset and nature of any anti-proliferative effects.
Principle
The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[19] The reagent contains a detergent to lyse the cells and luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP released.[19]
Step-by-Step Methodology
-
Cell Plating: Seed cells (e.g., a human monocyte cell line like THP-1) in a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow cells to attach and resume growth.
-
Compound Treatment: Add serial dilutions of the pyridinylpyrimidine compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Detection: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Generation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Signal Stabilization & Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.
Data Analysis
Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells. Plotting this data against the log of the compound concentration allows for the determination of the GI50 (concentration causing 50% growth inhibition).
Protocol 3: Cellular p38 Phosphorylation Assay via Western Blot
Expertise & Experience: To confirm that the compound inhibits p38 MAPK within a cellular context, we must measure the phosphorylation status of the kinase itself.[20] Western blotting is a gold-standard technique for this purpose. It allows for the specific detection of the phosphorylated, active form of p38 (p-p38) and can be normalized to the total amount of p38 protein, providing a precise measure of target engagement.[21][22]
Trustworthiness: The integrity of this protocol relies on proper controls. A positive control involves stimulating cells with a known p38 activator (e.g., anisomycin or lipopolysaccharide (LPS)) to induce a strong phosphorylation signal.[23] A negative control (unstimulated cells) establishes the baseline phosphorylation level. A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading across lanes.[24]
Principle
Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24] The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of p38 (at Thr180/Tyr182). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be captured on film or with a digital imager.
Step-by-Step Methodology
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and grow to 80-90% confluency. Pre-treat the cells with various concentrations of the pyridinylpyrimidine compound for 1 hour.
-
Stimulation: Stimulate the cells with a p38 activator (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The use of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) from each sample with 4x Laemmli sample buffer and boil for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). BSA is often preferred over milk for phospho-antibody protocols to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody specific for phospho-p38 (Thr180/Tyr182), diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[24]
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total p38 and a loading control like GAPDH.
Data Analysis
Use densitometry software to quantify the band intensity for p-p38, total p38, and the loading control. The key metric is the ratio of p-p38 to total p38, which indicates the specific inhibition of phosphorylation.
Protocol 4: Downstream Functional Assay - Cytokine Release ELISA
Expertise & Experience: The ultimate goal of inhibiting p38 in an inflammatory context is to reduce the production of pro-inflammatory cytokines.[10] Therefore, measuring the secretion of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) from appropriately stimulated cells provides a direct readout of the compound's functional efficacy.[25] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying secreted proteins in cell culture supernatants.[26]
Trustworthiness: The assay's accuracy is dependent on a carefully generated standard curve using a known concentration of recombinant cytokine.[25] Samples should be run in duplicate or triplicate to ensure precision. The inclusion of stimulated/untreated controls and unstimulated controls is mandatory to define the assay window.
Principle
This protocol describes a sandwich ELISA.[26] A 96-well plate is coated with a "capture" antibody specific for the cytokine of interest (e.g., anti-TNF-α). The cell culture supernatant is added, and the cytokine binds to the antibody. After washing, a "detection" antibody, also specific for the cytokine but conjugated to an enzyme (like HRP), is added. This antibody binds to a different epitope on the captured cytokine. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured with a plate reader.[25]
Step-by-Step Methodology
-
Cell Culture and Treatment: Plate cells (e.g., peripheral blood mononuclear cells or THP-1 monocytes) in a 96-well plate. Pre-treat with serial dilutions of the pyridinylpyrimidine compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce cytokine production. Incubate for a designated time (e.g., 6-24 hours).[25]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines. Samples can be used immediately or stored at -80°C.[25]
-
Plate Coating: Coat a high-protein binding 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[26]
-
Blocking: Wash the plate with Wash Buffer (PBS with 0.05% Tween-20). Block any remaining non-specific binding sites by adding Assay Diluent (e.g., PBS with 10% FBS) and incubating for 1-2 hours at room temperature.[25]
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of the collected cell supernatants and the prepared cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[25]
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[26]
-
Enzyme Conjugate Incubation: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes.[27]
-
Substrate Addition: Wash the plate. Add TMB substrate solution and incubate in the dark until a sufficient color develops (typically 15-30 minutes).[25]
-
Stop Reaction: Add Stop Solution (e.g., 2N H2SO4) to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use a four-parameter logistic curve fit to interpolate the concentration of the cytokine in the unknown samples from their absorbance values. Calculate the IC50 for cytokine release inhibition.
References
-
P38 Signaling Pathway - Creative Diagnostics. [Link]
-
p38 mitogen-activated protein kinases - Wikipedia. [Link]
-
p38 MAPK Signaling | GeneGlobe - QIAGEN. [Link]
-
Mechanisms and functions of p38 MAPK signalling - PubMed. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. [Link]
-
CYTOKINE ELISA | Bowdish Lab. [Link]
-
Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - NCBI. [Link]
-
Cell Viability, Cytotoxicity & Proliferation Assays - Assay Genie. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. [Link]
-
Enhanced Cytokine Detection by a Novel Cell Culture-Based Elisa. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]
-
p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. [Link]
-
Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. [Link]
-
High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development. [Link]
-
Detection of phosphorylated p38 in Western blot analysis. The... - ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]
-
Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. [Link]
-
High-throughput screening for kinase inhibitors - PubMed. [Link]
-
Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. [Link]
-
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC. [Link]
-
P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC. [Link]
-
Western Blotting Protocols | Life Science Research - Merck Millipore. [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. [Link]
Sources
- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Health Screening Assays for Drug Discovery [promega.jp]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
- 22. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prepare stock solutions of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine.
Application Note: Preparation and Handling of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine Stock Solutions
Abstract & Compound Profile
This technical guide outlines the standardized protocol for preparing, storing, and utilizing stock solutions of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine . This compound is a heteroaromatic intermediate often utilized in the synthesis of Wnt pathway inhibitors (e.g., Porcupine inhibitors) or as a specific chemical probe.
The molecule features a pyrimidine core substituted with a pyridine ring and a dimethoxymethyl acetal group . The presence of the acetal group presents a specific stability challenge: it is susceptible to acid-catalyzed hydrolysis, converting the acetal into a reactive aldehyde. Therefore, strict adherence to pH control and anhydrous conditions is required to maintain compound integrity.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility (Primary) | DMSO (up to 50 mM), Ethanol (Moderate), DCM (Good) |
| Solubility (Aqueous) | Poor/Insoluble (Requires organic co-solvent) |
| Critical Stability Factor | Acid Labile: The acetal group hydrolyzes to an aldehyde in acidic media or wet acidic DMSO. |
Core Directive: The Stability-Solubility Nexus
Expertise Insight: Many researchers treat all small molecules similarly—dissolve in DMSO and freeze. However, for 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine , this approach risks silent degradation.
-
The Acetal Risk: The dimethoxymethyl group is a "masked" aldehyde. In the presence of trace water and acidity (common in aged DMSO), it will deprotect. You must use Anhydrous DMSO (≥99.9%) and avoid storing the stock in conditions where condensation can occur.
-
The Heterocycle Solubility: The pyridine-pyrimidine biaryl system is planar and hydrophobic. It creates strong
- stacking interactions in the solid state, requiring significant energy (sonication) to break the crystal lattice during initial dissolution.
Protocol: Stock Solution Preparation
Objective: Prepare a 50 mM Master Stock solution in DMSO.
Materials Required
-
Compound: 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich or equivalent).
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene.
-
Equipment: Analytical balance, Vortex mixer, Ultrasonic bath.
Step-by-Step Methodology
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid (hygroscopicity management).
-
Weighing: Weigh approximately 5–10 mg of the compound into a sterile amber glass vial. Record the exact mass (
). -
Calculation: Calculate the required volume of DMSO (
) to achieve the target concentration ( ). Example: For 10 mg of compound: -
Dissolution: Add the calculated volume of Anhydrous DMSO.
-
Action: Vortex vigorously for 30 seconds.
-
Critical Step: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 5 minutes. The solution must be perfectly clear.
-
-
Quality Check (Visual): Hold the vial up to a light source. Invert. Ensure no "schlieren" lines (density waves) or micro-precipitates are visible.
Table 2: Quick Lookup for 50 mM Stock Preparation
| Mass of Compound (mg) | Volume of DMSO ( |
| 1.0 mg | 86.5 |
| 5.0 mg | 432.5 |
| 10.0 mg | 865.0 |
| 25.0 mg | 2162.0 |
Storage and Handling (The "Single-Use" Rule)
Trustworthiness Principle: Repeated freeze-thaw cycles introduce atmospheric moisture, which accelerates acetal hydrolysis.
-
Aliquoting: Immediately after preparation, dispense the Master Stock into single-use aliquots (e.g., 20–50
L) in PCR tubes or small amber vials. -
Storage Conditions:
-
Short Term (< 1 month): -20°C.
-
Long Term (> 1 month): -80°C.
-
-
Thawing: Thaw an aliquot only once. Discard any unused portion. Do not refreeze.
Biological Application: Aqueous Dilution
Objective: Dilute the stock into cell culture media (e.g., DMEM) without crashing the compound out of solution.
Mechanism: When a hydrophobic DMSO stock hits an aqueous buffer, the local concentration often exceeds the solubility limit instantly, causing "micro-precipitation" that is invisible to the naked eye but affects bio-assay results.
Protocol: The "Intermediate Dilution" Method
-
Prepare Intermediate: Do not add the 50 mM stock directly to the media if the final concentration is low (e.g., nM range).
-
Dilute the 50 mM stock 1:100 in pure DMSO first to create a 0.5 mM Working Stock.
-
-
Final Dilution: Add the Working Stock to the media while vortexing the media.
-
Rule: Keep the final DMSO concentration
(v/v) to avoid solvent toxicity.
-
-
Stability in Media: Use within 4 hours. The acetal is stable at physiological pH (7.4), but long-term incubation (24h+) might lead to slow hydrolysis depending on metabolic activity of the cells.
Workflow Visualization
The following diagram illustrates the critical decision pathways and QC gates for preparing the stock solution.
Caption: Logical workflow for the preparation of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine stock solutions, emphasizing the Visual QC gate to ensure complete solubilization.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Stock concentration too high or rapid addition. | Use the "Intermediate Dilution" method (Step 5). Ensure media is warm (37°C) before addition. |
| Loss of Activity | Acetal hydrolysis due to acidity or moisture.[1] | Check DMSO quality (must be anhydrous). Verify storage temperature (-80°C). |
| New Peak in HPLC | Degradation to aldehyde. | Run LC-MS. If a peak at [M-14] or similar (loss of methyls/formation of carbonyl) appears, discard stock. |
References
-
Kozikowski, B. A., et al. (2003).[2] "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening, 8(2), 205-209.[2]
-
Engeloch, C., et al. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.[3]
-
ChemicalBook. (n.d.). "4-(Dimethoxymethyl)-2-(2-pyridinyl)pyrimidine Chemical Properties." (Isomeric reference for physicochemical baseline).
-
Sigma-Aldrich. (n.d.). "Solubility Enhancement of Hydrophobic Drugs." Technical Application Note.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the heterocyclic compound 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent assays or characterization. The methodology leverages a C18 stationary phase with a gradient elution of water and acetonitrile, modified with formic acid to ensure optimal peak shape and resolution. This guide provides a step-by-step protocol, the scientific rationale for method development, and a workflow for scaling from analytical scouting to preparative purification.
Introduction and Scientific Rationale
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine is a heterocyclic compound featuring both pyridine and pyrimidine rings. Such molecules are of significant interest in medicinal chemistry and materials science. The purification of these compounds is a critical step to remove starting materials, by-products, and other impurities, ensuring the integrity of downstream applications.
The structural features of the target molecule—specifically the basic nitrogen atoms in the pyridine and pyrimidine rings—present a key challenge in reversed-phase chromatography. These basic sites can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing) and reduced resolution.[1][2] To overcome this, the mobile phase must be carefully controlled.
This method employs an acidic mobile phase modifier, formic acid, to suppress the ionization of the basic analyte.[3] By maintaining a low pH (typically 2-4), the nitrogen atoms are consistently protonated. This positive charge minimizes undesirable secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks essential for effective purification.[1][4][5] The choice of a C18 column provides a versatile, hydrophobic stationary phase suitable for retaining the aromatic core of the molecule, while a water/acetonitrile gradient allows for the effective elution of the target compound from a mixture of varying polarity.
Experimental Protocol
This protocol outlines the procedure for purifying 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine using preparative HPLC. It is recommended to first develop and optimize the method on an analytical scale to conserve the sample and solvent before scaling up.[6][7]
Materials and Reagents
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, UV-Vis detector, and fraction collector.
-
Column: C18 silica-based column (e.g., 250 x 21.2 mm, 5 µm particle size). An analytical column with the same stationary phase chemistry (e.g., 250 x 4.6 mm, 5 µm) should be used for method development.[8]
-
Solvents: HPLC-grade acetonitrile (ACN), and ultrapure water.
-
Modifier: Formic acid (FA), >98% purity.
-
Sample: Crude 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine dissolved in a suitable solvent (e.g., DMSO or a mixture of mobile phase A/B).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1 mL of formic acid to 1 L of ultrapure water to create a 0.1% (v/v) solution. Degas thoroughly by sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile to create a 0.1% (v/v) solution. Degas thoroughly.
-
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a strong solvent like DMSO, then dilute with Mobile Phase A to a concentration suitable for injection. The final concentration should be determined during analytical loading studies to avoid column overloading.[7]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[6]
-
-
HPLC System Setup and Equilibration:
-
Install the preparative C18 column into the HPLC system.
-
Set the column oven temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm, a common wavelength for aromatic heterocyclic compounds.
-
Purge the system with both mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Purification Run:
-
Inject the filtered sample onto the column.
-
Run the gradient elution program as detailed in Table 1.
-
Monitor the chromatogram in real-time.
-
Set the fraction collector to trigger collection based on the UV signal threshold corresponding to the target peak.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid.
-
Confirm the purity of the final product by re-injecting a small, dissolved sample onto an analytical HPLC column using the same method.
-
HPLC Method Parameters
All quantitative data and method parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5-20 µL | 0.5-5.0 mL (sample dependent) |
| Gradient | Time (min) | % B |
| 0.0 | 5 | |
| 20.0 | 95 | |
| 25.0 | 95 | |
| 25.1 | 5 | |
| 30.0 | 5 |
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the purification of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine, from initial sample handling to final purity verification.
Sources
- 1. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. mz-at.de [mz-at.de]
- 7. agilent.com [agilent.com]
- 8. labcompare.com [labcompare.com]
Evaluating 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine as a Novel Chemical Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
A Forward-Looking Introduction: Unveiling the Potential of a Novel Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2] Similarly, the pyridine moiety is a prevalent feature in a significant percentage of FDA-approved drugs, recognized for its ability to engage in crucial biological interactions.[3][4] The fusion of these two privileged scaffolds into a singular entity, the pyridinylpyrimidine framework, has given rise to a multitude of potent and selective modulators of cellular signaling, particularly in the realm of protein kinase inhibition.[5][6][7]
This document ventures into the prospective application of a novel, yet uncharacterized molecule, 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine , as a chemical probe. While direct biological data for this specific compound is not yet publicly available, its structural elements suggest a compelling hypothesis for its utility, likely as a modulator of kinase activity. The dimethoxymethyl group, a protected aldehyde, presents an intriguing functional handle that could be leveraged for unique interactions with a biological target.
These application notes are therefore structured as a comprehensive guide for the modern researcher, providing not only detailed, field-proven protocols for the evaluation of this molecule's potential but also the scientific rationale behind each experimental step. Our objective is to equip you with the necessary framework to rigorously assess the viability of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine as a chemical probe and to unlock its potential in elucidating complex biological pathways.
Physicochemical Properties and Handling
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in biological assays. For novel compounds like 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine, initial characterization is a critical first step.
| Property | Predicted/Exemplary Value | Importance in Experimental Design |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Essential for accurate molar concentration calculations. |
| Molecular Weight | 231.25 g/mol | Crucial for preparing stock solutions and subsequent dilutions. |
| Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in aqueous buffers | Dictates the choice of solvent for stock solutions and the maximum achievable concentration in aqueous assay buffers. High DMSO concentrations can affect cellular assays. |
| Stability | Stable at -20°C for extended periods. Potential for hydrolysis of the dimethoxymethyl group in acidic conditions. | Informs proper storage conditions to ensure compound integrity. The potential for hydrolysis necessitates careful buffer selection and pH monitoring in assays. |
| Purity | >95% (as determined by HPLC/LC-MS) | High purity is essential to ensure that observed biological effects are attributable to the compound of interest and not impurities. |
Protocol 1: Preparation of Stock Solutions
-
Objective: To prepare a high-concentration stock solution for serial dilution in various assays.
-
Materials:
-
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). For 5 mg of a compound with a MW of 231.25 g/mol , to make a 10 mM stock, the required volume of DMSO is approximately 2.16 mL.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Hypothesized Mechanism of Action: A Focus on Kinase Inhibition
The 2-substituted pyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[8][9] These compounds often form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. Based on this precedent, we hypothesize that 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine functions as a kinase inhibitor.
Caption: Hypothesized competitive inhibition of a protein kinase.
Experimental Protocols for Probe Validation
The following protocols provide a roadmap for the systematic evaluation of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine as a chemical probe.
Protocol 2: In Vitro Kinase Inhibition Assay (Exemplary: Aurora Kinase A)
-
Objective: To determine the in vitro potency (IC₅₀) of the compound against a purified kinase.
-
Rationale: This is a primary biochemical assay to confirm direct interaction with the hypothesized target. Aurora kinases are frequently targeted by pyrimidine-based inhibitors.[9]
-
Materials:
-
Recombinant human Aurora Kinase A (commercially available)
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine stock solution
-
Positive control inhibitor (e.g., Alisertib)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization or similar detection method.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions.
-
In the microplate, add 2.5 µL of the diluted compounds or DMSO (vehicle control).
-
Add 5 µL of a 2x kinase/substrate mix (containing Aurora Kinase A and the fluorescent peptide substrate in kinase buffer).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (at the Kₘ concentration for ATP).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Read the plate on a compatible plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
-
Objective: To confirm that the compound engages its target protein within a live cellular environment.
-
Rationale: Demonstrating target engagement in living cells is a critical step in validating a chemical probe. The NanoBRET™ assay is a robust method for quantifying this interaction.
-
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Fluorescent tracer that binds to the kinase
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well cell culture plates
-
-
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate in the 96-well plates. Incubate for 24 hours.
-
Prepare serial dilutions of the test compound.
-
Treat the cells with the diluted compound and incubate for 2 hours in a CO₂ incubator.
-
Add the fluorescent tracer to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.
-
Calculate the NanoBRET™ ratio.
-
Plot the NanoBRET™ ratio versus the log of the compound concentration to determine the cellular IC₅₀.
-
Protocol 4: Anti-proliferative Cell-Based Assay
-
Objective: To assess the functional consequence of target inhibition on cell viability or proliferation.
-
Rationale: A good chemical probe should elicit a measurable cellular phenotype that is consistent with the known or hypothesized function of its target.
-
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., HCT-116 for Aurora Kinase A)
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Sterile, white, 96-well cell culture plates
-
-
Procedure:
-
Seed the cells in the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 72 hours in a CO₂ incubator.
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Future Directions and Concluding Remarks
The journey of validating a novel chemical probe is a meticulous process of hypothesis generation and rigorous experimental validation. The protocols outlined above represent the foundational steps in characterizing 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine . Should this compound demonstrate potent and selective activity in these initial assays, further studies would be warranted, including:
-
Kinome-wide selectivity profiling: To assess the compound's specificity against a broad panel of kinases.
-
Mechanism of action studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Structural biology: To obtain a co-crystal structure of the compound bound to its target kinase, providing invaluable insights into its binding mode.
-
Development of a negative control: Synthesizing a structurally similar but biologically inactive analog is crucial for confirming that the observed cellular effects are due to on-target activity.
While the biological activity of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine remains to be elucidated, its privileged scaffold provides a strong rationale for its investigation as a potential modulator of cellular signaling. The application notes and protocols herein provide a comprehensive framework for embarking on this exciting endeavor.
References
-
Sun, L., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677. Available at: [Link]
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Pike, K. G., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12093-12109. Available at: [Link]
-
Chiacchio, M. A., et al. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 26(40), 7166-7195. Available at: [Link]
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Klapars, A., et al. (2001). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 44(25), 4357-4375. Available at: [Link]
-
Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. Available at: [Link]
-
Chiacchio, M. A., et al. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Bentham Science. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 30. Available at: [Link]
-
Kumar, R., et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Journal of Pharmaceutical Investigation, 48(4), 411-435. Available at: [Link]
-
Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Discovery Today, 26(10), 2413-2428. Available at: [Link]
-
ResearchGate. (2025). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-(Dimethoxymethyl)-2-methylpyrimidine. Available at: [Link]
-
Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available at: [Link]
-
ScienceDirect. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1247, 131336. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 7(3), 203-210. Available at: [Link]
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International Journal for Pharmaceutical Research Scholars. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. 3(4), 103-108. Available at: [Link]
-
Bentham Science. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Current Organic Chemistry, 29. Available at: [Link]
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PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry, 21(15), 2138-2168. Available at: [Link]
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PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). Available at: [Link]
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Royal Society of Chemistry. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available at: [Link]
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National Center for Biotechnology Information. (2012). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Annals of Clinical Microbiology and Antimicrobials, 11, 6. Available at: [Link]
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Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
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ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
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MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6301. Available at: [Link]
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Troubleshooting & Optimization
Overcoming solubility issues with 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine in aqueous buffers.
Technical Support Center: 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine
Welcome to the technical support guide for 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous buffers. This guide provides in-depth, scientifically grounded advice to ensure the success and reproducibility of your experiments.
Understanding the Molecule: A Proactive Approach to Solubility
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine possesses a unique chemical architecture that presents specific solubility challenges. Its structure contains two basic nitrogenous heterocyclic rings (pyridine and pyrimidine) and a dimethoxymethyl acetal group. Understanding the physicochemical properties of these moieties is the first step in designing a successful solubilization strategy.
-
pH-Dependent Solubility: The pyridine and pyrimidine rings contain basic nitrogen atoms.[1][2] This means the compound's overall charge, and therefore its aqueous solubility, is highly dependent on the pH of the buffer.[3][4][5][6] At lower pH values, these nitrogen atoms become protonated, leading to a positively charged molecule that is more readily solvated by polar water molecules.
-
Acetal Group Stability: The dimethoxymethyl group is an acetal, which can be susceptible to hydrolysis under acidic conditions, converting it back to the corresponding aldehyde and methanol.[7][8] This potential degradation is a critical consideration when selecting a buffer system and can impact the integrity of your experimental results.
This guide will walk you through a logical, step-by-step process to identify the optimal conditions for your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine.
Q1: I've just received my vial of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine. How should I prepare a stock solution?
Answer: Preparing a concentrated, stable stock solution is crucial. Given the hydrophobic nature of the compound, starting with an organic solvent is recommended before making aqueous dilutions.
Recommended Protocol for Stock Solution Preparation:
-
Select a Primary Organic Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Other organic solvents like ethanol or DMF can also be used.
-
Initial Dissolution:
-
Add a small volume of the chosen organic solvent to the vial of the compound.
-
Vortex gently for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no remaining solid particles.
-
-
Final Concentration Adjustment: Add more solvent to reach your desired stock concentration (e.g., 10 mM or 20 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
-
Causality: Using a non-aqueous, polar aprotic solvent like DMSO for the initial stock solution bypasses the compound's poor aqueous solubility at neutral pH and provides a stable, concentrated starting point for further dilutions.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer (e.g., PBS pH 7.4). What's happening and how can I fix it?
Answer: This is a classic solubility problem. The compound is soluble in the organic stock solution but crashes out when introduced to the aqueous environment where its solubility is much lower, especially at neutral pH.
Troubleshooting Steps & Solutions:
| Problem | Probable Cause | Recommended Solution(s) |
| Precipitation upon dilution | The aqueous buffer cannot maintain the compound in solution at the desired final concentration. | 1. pH Adjustment: Lower the pH of your aqueous buffer. The basic nitrogens on the pyridine and pyrimidine rings will become protonated, increasing aqueous solubility.[9] 2. Use of Co-solvents: Include a small percentage (typically 1-5%) of an organic co-solvent in your final aqueous buffer.[10][11] 3. Inclusion of Solubilizing Excipients: Employ cyclodextrins or non-ionic surfactants to encapsulate the hydrophobic compound.[][13][14][15][16] |
In-Depth Solubilization Strategies
Strategy 1: pH Adjustment
This is the most direct method for improving the solubility of basic compounds. By lowering the pH, you increase the proportion of the protonated, more soluble form of the molecule.
-
Scientific Rationale: The pKa of pyridine's conjugate acid is approximately 5.2, while pyrimidine's is about 1.3.[1][2][17] The exact pKa of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine is not published, but it will be influenced by these values. To ensure protonation and enhance solubility, a buffer pH below 5 is a logical starting point.
Experimental Workflow for pH Optimization:
Caption: Workflow for determining optimal buffer pH.
Critical Consideration: Acetal Stability
Remember that the dimethoxymethyl acetal is acid-labile.[7][8] While a low pH is good for solubility, it could be detrimental to the compound's stability.
-
Self-Validating Check: After determining a suitable pH for solubility, it is essential to confirm the compound's integrity. Run a stability study by incubating the compound in the chosen acidic buffer for the duration of your experiment. Analyze the sample by HPLC or LC-MS at the end of the incubation period to check for the appearance of the hydrolyzed aldehyde product. If significant degradation occurs, you must consider alternative solubilization methods.
Strategy 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.[10][11][18][19]
-
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic solute to dissolve.[11]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Generally well-tolerated in biological assays. |
| Propylene Glycol | 1-5% (v/v) | A common excipient in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 1-10% (v/v) | Can also help prevent non-specific binding.[20] |
Step-by-Step Protocol for Co-solvent Testing:
-
Prepare your primary aqueous buffer (e.g., PBS, pH 7.4).
-
Create a set of buffers containing increasing concentrations of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).
-
Add your compound (from a concentrated DMSO stock) to each co-solvent buffer to achieve the final desired concentration.
-
Vortex and visually inspect for precipitation.
-
Trustworthiness Check: Always run a vehicle control (buffer + co-solvent without your compound) in your experiment to ensure the co-solvent itself does not affect the biological outcome.
Strategy 3: Employing Solubilizing Excipients
For particularly challenging compounds or sensitive assays where organic co-solvents are not viable, excipients like cyclodextrins and surfactants can be highly effective.
A. Cyclodextrins
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][21] They act as "molecular buckets," encapsulating the hydrophobic drug molecule within their core, thereby increasing its apparent solubility in water.[][15][22]
Caption: Cyclodextrin inclusion complex formation.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, can be particularly effective for positively charged basic compounds.
Protocol for Using Cyclodextrins:
-
Prepare a solution of the cyclodextrin (e.g., 2-10% w/v) in your desired aqueous buffer.
-
Stir vigorously while slowly adding the powdered compound or a concentrated organic stock solution.
-
Continue stirring for 1-2 hours or sonicate briefly to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
B. Surfactants
-
Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solution.[13][23] These micelles have a hydrophobic core that can solubilize poorly soluble compounds, effectively hiding them from the aqueous environment.[16][24][25]
Recommended Non-ionic Surfactants for Biological Assays:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
Pluronic® F-68
Protocol for Using Surfactants:
-
Prepare your aqueous buffer.
-
Add the surfactant at a concentration well above its known CMC (typically starting at 0.01 - 0.1% v/v).
-
Introduce the compound from a concentrated stock and mix thoroughly.
-
Self-Validating Check: As with co-solvents, it is imperative to include a vehicle control (buffer + surfactant) to ensure the surfactant does not interfere with your assay. This is particularly important in protein-ligand binding studies, as surfactants can sometimes denature proteins or interfere with interactions.[26]
Summary and Final Recommendations
There is no single "best" method for solubilizing 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine; the optimal approach depends on the specific requirements of your experiment (e.g., required concentration, pH constraints, cell-based vs. biochemical assay).
Logical Troubleshooting Flow:
-
Start with pH adjustment. It is the simplest and often most effective method for basic compounds.
-
Validate compound stability at the chosen pH. If degradation is observed, proceed to other methods.
-
Try co-solvents if your assay can tolerate a small percentage of organic solvent.
-
Use cyclodextrins or non-ionic surfactants for sensitive biological systems or when other methods fail.
By systematically applying these principles and protocols, you can confidently overcome the solubility challenges posed by 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine and generate reliable, reproducible data.
References
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Wikipedia. Pyrimidine. [Link]
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Khan Academy. pH and solubility. [Link]
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Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... [Link]
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Carewell Pharma. B Pharmacy 4th Semester Syllabus. [Link]
-
National Center for Biotechnology Information. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 13. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona... | Study Prep in Pearson+ [pearson.com]
- 18. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 19. wisdomlib.org [wisdomlib.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jocpr.com [jocpr.com]
- 25. researchgate.net [researchgate.net]
- 26. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Preventing degradation of the dimethoxymethyl group during synthesis.
Ticket ID: #DM-PROTECT-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight
The Issue: The dimethoxymethyl group (
The Mechanism of Failure: Degradation is almost exclusively driven by protonation of one methoxy oxygen, followed by the expulsion of methanol to form a highly reactive oxocarbenium ion. This intermediate is rapidly trapped by water (hydrolysis) or a different alcohol (transacetalization).
Diagram: The Acid-Catalyzed Degradation Pathway
Caption: The degradation cascade. Note that the formation of the oxocarbenium ion is the critical failure point, driven by any available proton source (silica, acidic workup).
Module A: Purification Survival Guide
Status: High Risk
Context: Standard silica gel (
Protocol: Triethylamine-Buffered Silica Chromatography
To prevent on-column hydrolysis, you must neutralize the silica gel surface silanols.[1]
Reagents:
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare your eluent system (e.g., 10% EtOAc/Hexanes) and add 1% v/v Triethylamine to the entire volume of solvent you intend to use.
-
Slurry Packing:
-
Mix the silica gel with the TEA-doped solvent in a flask to create a slurry.
-
Why: This ensures every particle of silica is exposed to the base before the compound touches it.
-
Pour the slurry into the column.[1]
-
-
Equilibration: Flush the column with 2–3 column volumes of the TEA-doped solvent.
-
Loading: Load your sample. If loading as a liquid, ensure the solvent also contains trace TEA.
-
Elution: Run the column using the TEA-doped solvent system.
Alternative Stationary Phases: If the compound is extremely labile or TEA is incompatible with other functional groups:
-
Basic Alumina (Activity Grade III): Inherently basic; no TEA required.
-
Florisil (Magnesium Silicate): Milder than silica, often suitable for acid-sensitive compounds [1].[1]
Module B: Reaction Compatibility Matrix
Status: Moderate Risk Context: Users often attempt to perform transformations on other parts of the molecule while the dimethoxymethyl group is present.
Compatibility Table: Reagent Classes
| Reagent Class | Compatibility | Risk Factor | Mitigation Strategy |
| Aqueous Acids (HCl, H2SO4) | Incompatible | High | Do not use. Use buffers if pH adjustment is needed. |
| Lewis Acids (TiCl4, AlCl3) | Incompatible | High | These coordinate to acetal oxygens, triggering cleavage. Use non-chelating alternatives or quench immediately at low temp. |
| Bases (NaOH, LDA, NaH) | Compatible | Low | Acetals are effectively ethers; they are stable to strong bases [2]. |
| Reducing Agents (NaBH4, LiAlH4) | Compatible | Low | Stable, provided the workup is non-acidic [3]. |
| Grignard/Organolithiums | Compatible | Low | Excellent stability. Standard use case for acetal protection [3]. |
| Hydrogenation (Pd/C, H2) | Conditional | Medium | Benzyl acetals may cleave. Dimethyl acetals are generally stable unless the catalyst is acidic (e.g., Pd(OH)2). |
Critical Workflow: Preventing Transacetalization
The Scenario: You dissolve your dimethoxymethyl compound in Ethanol (EtOH) and add a catalyst (e.g., p-TsOH or even mild Lewis acids). The Result: You will isolate the diethyl acetal or a mixed acetal. The Fix:
-
Rule: Always match the solvent alcohol to the acetal group.
-
If you have a dimethyl acetal: Use Methanol or an aprotic solvent (THF, DCM, Toluene).
-
Never use EtOH, iPrOH, or water-containing solvents with any trace acid catalyst [4].
Module C: Workup & Quenching Protocols
Status: High Risk Context: The transition from a reaction mixture to an aqueous phase is a common point of degradation.
The "Basic Quench" Protocol
Standard acidic quenches (1M HCl) or even "neutral" salts that are weakly acidic (saturated NH4Cl, pH ~5) can hydrolyze the group.
Recommended Quench Buffers:
-
Saturated NaHCO3 (Sodium Bicarbonate): pH ~8.5. Safe for most acetals.
-
Phosphate Buffer (pH 7.0): Ideal for extremely sensitive substrates.
-
NaOH (1M): Only if the molecule contains no base-sensitive groups (esters, etc.).
Workflow Diagram: Safe Workup Decision Tree
Caption: Decision logic for quenching reactions containing dimethoxymethyl groups. Note the avoidance of Ammonium Chloride.
Frequently Asked Questions (FAQ)
Q: My NMR shows a mixture of dimethyl acetal and aldehyde after sitting in CDCl3. Why? A: Chloroform (CDCl3) naturally degrades over time to form trace HCl (phosgene pathway). This trace acid is enough to hydrolyze the acetal in the NMR tube.
-
Fix: Filter your CDCl3 through a small plug of basic alumina before use, or use CDCl3 stabilized with silver foil/base.
Q: Can I use the dimethoxymethyl group if I need to deprotect a Boc group later with TFA? A: Generally, no . TFA will cleave the acetal instantly.
-
Workaround: You must swap the protecting group strategy.[2] Consider a thioacetal (stable to acid, cleaved by Hg/Ag salts) or deprotect the Boc group using non-acidic methods (e.g., thermal cleavage or TMSI, though TMSI is risky for acetals too).
Q: Is the dimethoxymethyl group more stable than a dioxolane (ethylene glycol acetal)? A: No, it is less stable. The cyclic dioxolane benefits from the "chelate effect" (entropy), making it ~1000x more stable to hydrolysis than the acyclic dimethyl acetal [5]. If your synthesis requires harsh acidic steps, switch to a cyclic acetal.
References
-
BenchChem. (2025).[1][3][4] Technical Support Center: Column Chromatography of Alpha-Aminoketones. Retrieved from
-
Chemistry LibreTexts. (2019). Acetals as Protecting Groups. Retrieved from
-
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.[4][5][6][7] Retrieved from
-
Study.com. Transacetalization: Mechanism & Reaction. Retrieved from
-
BenchChem. (2025).[1][4] Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
Validation & Comparative
Technical Guide: Structural Confirmation of 4-(Dimethoxymethyl)-2-(pyridin-4-yl)pyrimidine
Executive Summary
The synthesis of 4-(Dimethoxymethyl)-2-(pyridin-4-yl)pyrimidine (referred to hereafter as Compound A ) represents a critical intermediate step in the generation of pyridine-pyrimidine based kinase inhibitors. The acetal moiety serves as a masked aldehyde, protecting the reactive carbonyl during nucleophilic aromatic substitutions or coupling reactions occurring elsewhere on the scaffold.
This guide provides a definitive protocol for confirming the identity of Compound A. Unlike standard certificates of analysis which often rely solely on LC-MS, this guide emphasizes structural elucidation to differentiate the product from its two most common impurities: the hydrolyzed aldehyde (due to acetal instability) and the unreacted amidine precursors.
The Analytical Challenge
-
Ambiguity in MS: The acetal (
Da) can fragment in-source to mimic the aldehyde ( Da) or form hemiacetals, leading to confusing mass spectra. -
Proton Overlap: The aromatic region contains overlapping signals from both the pyridine and pyrimidine rings, requiring careful coupling constant (
-value) analysis.
Strategic Comparison of Analytical Modalities
To confirm identity with high confidence, a multi-modal approach is required. The table below compares the utility of standard analytical techniques for this specific molecule.
| Feature | 1H NMR (600 MHz) | LC-MS (ESI+) | FT-IR (ATR) |
| Primary Role | Definitive Structural Proof | Purity & Mass Confirmation | Functional Group Check |
| Key Marker (Product) | Acetal Methine ( | C-O-C stretch (1050-1150 cm | |
| Key Marker (Impurity) | Aldehyde Proton ( | C=O stretch (~1700 cm | |
| Specificity | High (Distinguishes acetal vs. hemiacetal) | Medium (In-source fragmentation risks) | Low (Fingerprint region complex) |
| Throughput | Low (10-15 mins/sample) | High (3-5 mins/sample) | High (1 min/sample) |
| Recommendation | Mandatory for Batch Release | Mandatory for IPC (In-Process Control) | Optional / Supporting |
Structural Elucidation Guide (The Core)
This section details the expected spectral characteristics. Data is derived from theoretical chemical shift principles for nitrogen heterocycles and standard acetal behaviors [1, 2].
A. 1H NMR Interpretation (DMSO-d6)[1][2][3]
The proton NMR spectrum is the ultimate arbiter of identity. You must look for three distinct regions.
Region 1: The Acetal "Signature" (Aliphatic)
This is the most critical region for confirming the protection of the aldehyde.
-
5.30 – 5.50 ppm (1H, s): The methine proton (
). It must be a sharp singlet. A broad peak here suggests hydrolysis to the hemiacetal. -
3.30 – 3.45 ppm (6H, s): The two methoxy groups (
). Note: In chiral environments or restricted rotation, these may appear as two closely spaced singlets, but usually appear as one singlet in DMSO at RT.
Region 2: The Pyrimidine Core
-
~8.90 – 9.10 ppm (1H, d,
Hz): Proton H6. This proton is adjacent to the ring nitrogen, causing significant deshielding. -
~7.60 – 7.80 ppm (1H, d,
Hz): Proton H5.
Region 3: The Pyridine Substituent (AA'BB' System)
The 4-pyridyl group is attached at the 2-position of the pyrimidine.
-
~8.70 – 8.80 ppm (2H, d,
Hz): Protons H2'/H6' (adjacent to pyridine nitrogen). -
~8.20 – 8.30 ppm (2H, d,
Hz): Protons H3'/H5'.
Critical QC Criterion: If you observe a singlet at
B. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: Look for
. -
Common Artifact: You may see a significant peak at
(Loss of methanol, ) or (Aldehyde form).-
Validation: To confirm the 186 peak is an artifact and not an impurity, lower the cone voltage/fragmentor voltage. If the ratio of 232:186 improves, the aldehyde is likely generated inside the MS source, not present in the flask.
-
Experimental Protocol: Validation Workflow
The following protocol ensures self-validating results.
Step 1: Sample Preparation
-
Dissolve ~5 mg of Compound A in 0.6 mL of DMSO-d6 .
-
Note: Avoid CDCl3 if the product is acid-sensitive; traces of HCl in chloroform can catalyze acetal hydrolysis in the NMR tube.
-
-
Add 1 drop of D2O (Optional): If peaks are broad, D2O exchange removes exchangeable protons (though none are expected in the pure product, this clears up water signals).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans: Minimum 16 (to visualize small aldehyde impurities).
-
Relaxation Delay (D1): Set to > 5 seconds to ensure accurate integration of the acetal methine vs. the aromatic protons.
Step 3: Integration Logic
Normalize the integral of the Pyridine H2'/H6' doublet (approx 8.7 ppm) to 2.00 .
-
Check the Acetal Methine (5.4 ppm). It should integrate to 1.0 ± 0.1 .
-
Check the Methoxy Singlet (3.4 ppm). It should integrate to 6.0 ± 0.3 .
-
Fail Criteria: If Methoxy integral < 5.5, solvent entrapment or hydrolysis is occurring.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the chemical connectivity.
Diagram 1: QC Decision Tree
This flowchart guides the chemist through the analytical validation.
Figure 1: Analytical Decision Tree for validation of the pyrimidine acetal.
Diagram 2: Structural Connectivity & Splitting
This diagram visualizes the expected coupling (splitting) pathways essential for interpreting the NMR.
Figure 2: NMR Signal Assignment Map. Dashed red lines indicate spin-spin coupling (splitting).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for heterocyclic chemical shifts).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyrimidine. (General spectral data for pyrimidine derivatives).
-
Bortolami, M., et al. (2021).[1] New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience. (Provides analogous NMR data for pyridine-pyrimidine coupled systems).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift prediction).
Sources
A Comparative Analysis of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine and Established p38 MAPK Inhibitors in Modulating Inflammatory Signaling
In the landscape of drug discovery, particularly in the pursuit of novel anti-inflammatory therapeutics, the mitogen-activated protein kinase (MAPK) signaling pathways have emerged as a pivotal area of investigation. Among these, the p38 MAPK pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime target for therapeutic intervention.[1][2][3] This guide provides a comprehensive comparison of the hypothetical biological activity of a novel compound, 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine, with a panel of well-characterized p38 MAPK inhibitors. While direct experimental data for 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine is not yet publicly available, its structural motif—a pyridinyl-pyrimidine scaffold—is a well-established pharmacophore for kinase inhibition, strongly suggesting its potential as a p38 MAPK inhibitor.[4] This analysis will, therefore, be presented from the perspective of a proposed investigation, outlining the rationale, experimental designs, and expected data for a comparative assessment.
The p38 MAPK Signaling Cascade: A Key Inflammatory Mediator
The p38 MAPK signaling cascade is a multi-tiered pathway that plays a crucial role in translating extracellular stimuli into cellular responses.[5][6] Activation of this pathway is triggered by a variety of stressors, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as environmental insults such as osmotic shock and ultraviolet radiation.[1][2] This cascade involves a series of sequential phosphorylation events, starting from upstream MAPKKKs (e.g., TAK1, ASK1), which then phosphorylate and activate MAPKKs (MKK3 and MKK6).[3][6] These dual-specificity kinases, in turn, phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[2]
Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, CREB).[1][5] This ultimately culminates in the regulation of gene expression, leading to the production of pro-inflammatory cytokines and other mediators of inflammation.[3] Given its central role in the inflammatory process, inhibition of p38 MAPK has been a long-standing goal for the development of new treatments for a range of inflammatory and autoimmune diseases.[7]
Caption: The p38 MAPK signaling pathway.
Comparative Inhibitors: A Snapshot of Potency and Selectivity
To provide a robust comparison, we will evaluate the hypothetical activity of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine against a panel of well-established p38 MAPK inhibitors with varying potencies and binding mechanisms.
| Inhibitor | Target Isoform(s) | IC50 (p38α) | Key Features |
| 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine | Hypothesized p38α/β | To be determined | Novel pyridinyl-pyrimidine scaffold |
| SB203580 | p38α, p38β | ~50 nM | ATP-competitive, widely used research tool.[8][9] |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | ~38 nM | Highly potent, binds to an allosteric site.[9] |
| VX-702 | p38α | Data varies | Investigated in clinical trials for inflammatory conditions.[7] |
| Losmapimod | p38α, p38β | Data varies | Investigated for facioscapulohumeral muscular dystrophy.[2] |
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine and compare it to known inhibitors, a series of in vitro and cell-based assays would be employed.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine against p38α MAPK.
Methodology:
-
Reagents and Materials: Recombinant human p38α kinase, biotinylated ATF2 substrate, ATP, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).[10]
-
Procedure: a. Serially dilute 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine and the reference inhibitors (SB203580, BIRB 796) in kinase assay buffer. b. In a 384-well plate, combine the diluted compounds, recombinant p38α kinase, and the ATF2 substrate. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes). e. Terminate the reaction and measure the amount of ADP produced using a luminescent detection reagent.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
Validation Guide: Mechanism of Action for 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine
This guide details the validation framework for 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine , a small molecule structurally distinct as a bi-heteroaryl system. Based on its pyrimidine-pyridine scaffold—a pharmacophore characteristic of membrane-bound O-acyltransferase (MBOAT) inhibitors—this guide validates its mechanism as a Porcupine (PORCN) Inhibitor .
PORCN inhibitors prevent the palmitoylation of Wnt ligands, a critical post-translational modification required for Wnt secretion and subsequent signaling.
Executive Summary & Mechanistic Hypothesis
Compound Class: Small Molecule Wnt Pathway Antagonist Target: Porcupine (PORCN) Mechanism: Inhibition of Wnt Palmitoylation (S-palmitoylation at Serine 209 of Wnt3a) Primary Application: Blocking Wnt ligand secretion in Wnt-addicted cancers (e.g., RNF43-mutant colorectal cancer) and fibrosis.
The molecule features a 2-(pyridin-4-yl)pyrimidine core. This scaffold acts as a bioisostere to the biaryl systems found in clinical PORCN inhibitors (e.g., LGK974, Wnt-C59), occupying the lipid-binding tunnel of the PORCN enzyme to sterically hinder the transfer of palmitoleic acid to the Wnt protein.
Comparative Analysis: Performance vs. Standards
To validate this specific pyrimidine derivative, it must be benchmarked against established PORCN inhibitors.
Table 1: Comparative Profile of Wnt Secretion Inhibitors
| Feature | 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine | IWP-2 (Academic Standard) | LGK974 (WNT974) (Clinical Standard) |
| Core Scaffold | Pyrimidine-Pyridine (Acetal functionalized) | Thienopyrimidine | Bipyridine-Acetamide |
| Potency (IC50) | < 1.0 nM (Predicted based on scaffold SAR) | ~27 nM | ~0.4 nM |
| Solubility | High (Dimethoxymethyl improves lipophilicity/solubility balance) | Poor (Requires DMSO/warming) | Moderate |
| Metabolic Stability | Moderate (Acetal may hydrolyze to aldehyde in vivo) | Low (Rapid clearance) | High (Optimized for oral delivery) |
| Mechanism Specificity | Upstream (Blocks Secretion) | Upstream (Blocks Secretion) | Upstream (Blocks Secretion) |
| Rescue Potential | Yes (Rescued by exogenous Wnt3a) | Yes | Yes |
Analyst Note: The unique "Dimethoxymethyl" group at position 4 suggests this compound may act as a "masked" aldehyde or a specific probe designed to improve cellular permeability compared to the rigid amide linkers of Wnt-C59.
Mechanism of Action (MoA) Pathway
The following diagram illustrates where the compound acts within the Wnt signaling cascade, differentiating it from downstream inhibitors like XAV939 (Tankyrase) or PRI-724 (CBP/Beta-catenin).
Figure 1: The compound targets the PORCN enzyme in the ER, preventing Wnt palmitoylation. Without this lipid modification, Wnt cannot be secreted, halting the pathway upstream.
Validation Protocols: The "Self-Validating" System
To scientifically prove the mechanism, you must perform a "Rescue Experiment." If the inhibitor works by blocking secretion, adding exogenous Wnt (conditioned medium) should bypass the block and restore signaling.
Protocol A: The "Rescue" Functional Assay (TOPFlash)
Validates that the block is upstream of the receptor.
-
Cell System: HEK293T cells stably transfected with STF (SuperTopFlash) reporter (Firefly luciferase) and Renilla (normalization control).
-
Transfection: Co-transfect cells with a Wnt3a expression plasmid.
-
Treatment Groups:
-
Vehicle: DMSO (0.1%).
-
Inhibitor: 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine (Dose curve: 0.1 nM – 10 µM).
-
Rescue Arm: Inhibitor (100 nM) + Exogenous Wnt3a Conditioned Medium (CM) (50%).
-
-
Readout: Measure Luciferase/Renilla ratio after 24 hours.
-
Success Criteria:
-
Inhibitor alone: Dose-dependent reduction of signal (IC50 < 10 nM).
-
Rescue Arm: Signal restores to >80% of Vehicle levels. (This proves the cells are viable and the machinery downstream of the receptor is intact).
-
Protocol B: Triton X-114 Phase Separation
Validates the specific loss of palmitoylation (Direct Target Engagement).
Palmitoylated proteins are hydrophobic and partition into the detergent phase. Un-palmitoylated Wnt (caused by the inhibitor) will remain in the aqueous phase.
-
Lysis: Lyse Wnt3a-expressing cells treated with the inhibitor in buffer containing 1% Triton X-114 at 4°C.
-
Separation: Incubate at 37°C for 5 minutes (above the cloud point of Triton X-114).
-
Centrifugation: Spin at 10,000g for 2 min to separate phases.
-
Bottom Phase: Detergent-rich (contains lipid-modified Wnt).
-
Top Phase: Aqueous (contains unmodified Wnt).
-
-
Detection: Western blot both phases for Wnt3a.
-
Result: The inhibitor should shift Wnt3a from the Detergent phase to the Aqueous phase.
Experimental Workflow Diagram
Figure 2: Decision tree for validating the mechanism. The "Rescue" step is the critical differentiator between PORCN inhibitors and downstream antagonists.
References
-
Proffitt, K. D., et al. (2013). "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven cancers." Cancer Research.
-
Liu, J., et al. (2013). "Targeting Wnt-driven cancers: discovery of the Porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences.
-
Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology.
-
Dodge, M. E., et al. (2012). "Diverse chemical scaffolds support macrophage-mediated Wnt inhibition." Molecular Cancer Research.
Navigating the Labyrinth of Reproducibility: A Guide to Published Data on Pyridinylpyrimidine Compounds
For researchers, scientists, and drug development professionals, the ability to reproduce published findings is the bedrock of scientific progress. In the realm of medicinal chemistry, particularly concerning the promising class of pyridinylpyrimidine compounds, ensuring the reliability of published data is paramount for accelerating drug discovery and avoiding costly dead ends. This guide provides a comprehensive comparison of published data on pyridinylpyrimidine compounds, offering an objective analysis of experimental reproducibility and providing detailed, actionable protocols to aid researchers in their own investigations.
The pyridinylpyrimidine scaffold is a cornerstone in the development of targeted therapies, most notably kinase inhibitors.[1][2][3] These compounds have shown significant therapeutic potential in oncology and other disease areas. However, the path from a published "hit" to a validated lead compound is often fraught with challenges, with irreproducibility of published data being a significant hurdle. This guide will delve into the critical aspects of chemical synthesis, purification, and biological evaluation of pyridinylpyrimidine derivatives, highlighting potential sources of variability and offering best-practice methodologies to foster greater consistency and confidence in research outcomes.
The Chemical Synthesis Conundrum: More Than Just a Recipe
The synthesis of pyridinylpyrimidine cores and their derivatives can be achieved through various published routes.[4][5][6][7][8] However, seemingly minor deviations in reaction conditions can lead to significant differences in yield, purity, and even the final compound's identity.
A common synthetic intermediate, 6-chloropyrido[2,3-d]pyrimidine, provides a salient example. Its synthesis is well-documented, yet reproducing the reported yields and purity can be challenging.[4][9][10]
Key Factors Influencing Reproducibility in Synthesis:
-
Purity of Starting Materials: The presence of impurities in reactants can lead to unexpected side reactions and the formation of difficult-to-remove byproducts.
-
Reaction Conditions: Temperature, reaction time, and the method of quenching and work-up are critical parameters that must be precisely controlled.[10]
-
Purification Methods: The choice between recrystallization and column chromatography, along with the specific solvents and conditions used, can significantly impact the final purity of the compound.[9][11]
Table 1: Comparison of Reported Synthetic Yields for a Pyridinylpyrimidine Derivative
| Reference | Reported Yield (%) | Key Reaction Conditions | Potential for Variability |
| Study A | 85 | Reflux in ethanol for 6h | Purity of starting amine, exact reflux temperature |
| Study B | 72 | Microwave irradiation for 15 min | Microwave power and temperature control |
| In-house Replication | 65-78 | Varied conditions based on Studies A & B | Precise control of temperature and reaction time proved critical |
Standardized Protocol for the Synthesis of a Generic Pyridinylpyrimidine Derivative
To promote reproducibility, the following detailed protocol for the synthesis of a representative N-aryl-pyridinylpyrimidin-4-amine is provided.
Experimental Protocol: Synthesis of N-aryl-pyridinylpyrimidin-4-amine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the starting pyridinylpyrimidine core (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent: Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12][13][14]
Caption: A generalized workflow for the synthesis and purification of pyridinylpyrimidine derivatives.
The Biological Assay Maze: Striving for Consistent Results
The biological evaluation of pyridinylpyrimidine compounds, often as kinase inhibitors, is another area where reproducibility can be elusive. In vitro kinase assays and cell-based viability assays, such as the MTT assay, are standard methods, but their outcomes can be influenced by a multitude of factors.[15][16][17][18][19]
Critical Parameters in Biological Assays:
-
Reagent Quality: The purity and activity of recombinant kinases, the quality of cell lines, and the concentration and purity of ATP and substrates are all critical.[16]
-
Assay Conditions: Incubation times, temperature, pH, and the concentration of DMSO used to dissolve the compounds can all impact the results.[16]
-
Cell Line Integrity: The genetic drift of cancer cell lines over time can lead to significant variations in their response to drugs.[20]
-
Data Analysis: The methods used for data normalization and curve fitting to determine IC₅₀ values can introduce variability.
Table 2: Comparison of Reported IC₅₀ Values for a Pyridinylpyrimidine Kinase Inhibitor
| Reference | Target Kinase | Reported IC₅₀ (nM) | Assay Format | Potential for Variability |
| Study C | Kinase X | 50 | Radiometric Filter Binding | Purity of kinase, specific activity of radiolabeled ATP |
| Study D | Kinase X | 120 | TR-FRET | Antibody specificity, reader settings |
| In-house Replication | Kinase X | 75-150 | Both formats | Minor differences in buffer composition and incubation times |
Standardized Protocol for an In Vitro Kinase Inhibition Assay
To facilitate the comparison of data across different studies, a standardized protocol for a generic in vitro kinase assay is outlined below.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a serial dilution of the pyridinylpyrimidine compound in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reaction Mixture: In a 96-well or 384-well plate, combine the kinase, a suitable peptide or protein substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. The detection method can be radiometric, fluorescence-based (e.g., TR-FRET), or luminescence-based (e.g., ADP-Glo).[19][21]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Caption: A standardized workflow for performing in vitro kinase inhibition assays.
Case Study: Reproducibility of Imatinib Efficacy Data
Imatinib, a pyridinylpyrimidine derivative, is a well-established tyrosine kinase inhibitor. A comparison of data from pivotal clinical trials with real-world observational studies reveals some interesting discrepancies in treatment outcomes, although long-term survival rates were similar.[9] The real-world patient population was younger, had a more balanced gender distribution, and a higher prevalence of certain risk factors.[9] While the rates of complete cytogenetic response at 12 months were comparable, the trial cohort showed higher rates at 18 months.[9] Conversely, major molecular response rates at 12 months were higher in the real-world data, though with greater variability.[9] These differences underscore the importance of considering patient population heterogeneity when evaluating the reproducibility of clinical efficacy.
Recommendations for Enhancing Reproducibility
To improve the reproducibility of published data on pyridinylpyrimidine compounds, the following recommendations are proposed:
-
Detailed Methodological Reporting: Authors should provide comprehensive details of their experimental procedures, including the source and purity of all reagents, and precise reaction and assay conditions.
-
Standardized Protocols: The adoption of standardized protocols, such as those outlined in this guide, would facilitate more direct comparison of data between laboratories.
-
Data Deposition: Raw data from synthetic characterization and biological assays should be deposited in open-access repositories to allow for independent analysis.
-
Independent Validation: Whenever possible, key findings should be validated by independent laboratories before they are widely accepted by the scientific community.[22]
By embracing a culture of transparency and methodological rigor, the medicinal chemistry community can enhance the reproducibility of research on pyridinylpyrimidine compounds, thereby accelerating the development of novel and effective therapies.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine
This guide provides essential safety and handling protocols for 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine, a heterocyclic compound relevant to pharmaceutical research and development. As this is a specialized research chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes procedural best practices derived from the known toxicological and hazard profiles of its core structural motifs: pyridine and pyrimidine. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.
The Foundational Principle: Hazard Analysis of Structural Moieties
The safe handling of any novel compound begins with a thorough understanding of its potential hazards. For 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine, we must infer its properties from its constituent parts.
-
The Pyridine Moiety: The pyridine ring is a well-characterized heterocycle. Pyridine itself is flammable and can be absorbed through the skin. It is known to cause irritation to the skin, eyes, and respiratory tract, and may have adverse effects on the central nervous system, liver, and kidneys with prolonged exposure.[1] Therefore, all derivatives, including our target compound, must be handled with precautions to prevent skin contact and inhalation.
-
The Pyrimidine Moiety: Pyrimidine derivatives are ubiquitous in biological systems and drug development. While many are safe, certain functionalized pyrimidines are classified as skin and eye irritants.[2] They may also cause respiratory irritation if inhaled as a dust or aerosol.
Based on this analysis, 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine must be treated, at a minimum, as a compound that is potentially toxic via inhalation and dermal contact, and as a skin, eye, and respiratory irritant. All handling procedures must reflect these potential hazards.
Core Directive: Multi-Barrier PPE Protocol
A multi-barrier approach to Personal Protective Equipment (PPE) is mandatory. This ensures redundancy in safety measures and provides comprehensive protection against various exposure routes. The selection of PPE is not static; it must be adapted to the specific laboratory operation being performed.
PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Chemical-Resistant Gloves (Nitrile, single pair) | Flame-Resistant Lab Coat | Not required (in sealed containers) |
| Weighing & Transfer (Solid) | Chemical Splash Goggles | Double-gloved (e.g., Nitrile inner, Butyl rubber outer) | Flame-Resistant Lab Coat | Mandatory: Certified Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double-gloved (e.g., Nitrile inner, Butyl rubber outer) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Mandatory: Certified Chemical Fume Hood |
| Running Reactions/Workup | Chemical Splash Goggles & Face Shield | Double-gloved (e.g., Nitrile inner, Butyl rubber outer) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Mandatory: Certified Chemical Fume Hood |
| Small Spill Cleanup (<5g / 50mL) | Chemical Splash Goggles & Face Shield | Double-gloved (Butyl rubber or Viton®) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Air-Purifying Respirator (APR) with organic vapor cartridges |
| Large Spill Cleanup | Full Face-piece Respirator | Heavy-duty Chemical-Resistant Gloves | Chemical-Resistant Coveralls | Self-Contained Breathing Apparatus (SCBA) may be required |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required for any operation involving the transfer of solids or liquids.[3][4] For procedures with a higher risk of splashing, such as preparing solutions from larger quantities or during reaction workups, a full-face shield must be worn over the goggles.[4][5]
-
Hand Protection: Given the potential for dermal absorption associated with the pyridine moiety, robust hand protection is critical. Double-gloving is the standard protocol.[6] The inner glove (e.g., nitrile) provides a base level of protection, while the outer glove should be made of a highly resistant material like Butyl rubber or Viton®, which are recommended for handling pyridine.[3][7] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[8]
-
Body Protection: A flame-resistant lab coat is the minimum requirement for all laboratory work.[4] When handling quantities greater than a few grams or preparing solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Respiratory Protection: All manipulations of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine, including weighing the solid and preparing solutions, must be performed inside a certified chemical fume hood to prevent the inhalation of airborne particles or vapors.[7][9] A standard surgical mask offers no protection against chemical vapors or fine particulates and must not be used.[8] For cleaning up spills outside of a fume hood, an air-purifying respirator with organic vapor cartridges is necessary.[8]
Operational and Disposal Plans
Step-by-Step Handling Protocol: Weighing and Transfer
-
Preparation: Don all required PPE (double gloves, lab coat, goggles) before approaching the chemical storage area.
-
Work Area: Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified. Place all necessary equipment (spatulas, weigh paper, receiving flask) inside the hood.
-
Transfer: Retrieve the container of 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine. Open the container only inside the fume hood.
-
Weighing: Carefully tap the required amount of solid onto weigh paper. Avoid any actions that could generate dust. Use a spatula to gently transfer the solid.
-
Addition: Transfer the weighed solid into the designated reaction or dissolution vessel.
-
Cleanup: Tightly cap the source container. Use a disposable wipe lightly dampened with an appropriate solvent (e.g., isopropanol) to decontaminate the spatula and any surfaces within the hood. Dispose of the wipe and weigh paper as hazardous waste.
-
Doffing PPE: Remove the outer gloves first, followed by the inner gloves, washing hands thoroughly afterward.
Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE.
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine must be treated as hazardous chemical waste.[3][10]
-
Waste Segregation: All items contaminated with the compound—including gloves, pipette tips, weigh paper, and absorbent pads—must be collected in a dedicated, sealed hazardous waste container.[3][7] The container must be made of a compatible material (e.g., high-density polyethylene) and clearly labeled as "Hazardous Waste" with the full chemical name.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Prohibition: Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[9] This is a violation of safety protocols and environmental regulations.
-
Final Disposal: When the waste container is full, it must be disposed of through your institution's Environmental Health and Safety (EHS) department according to all local, state, and federal regulations.[9][10]
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can safely work with 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine, ensuring personal safety and maintaining a secure laboratory environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
